3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Description
The compound 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 5-chloro-2-methoxyphenyl group and at the 5-position with a piperidin-3-yl moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich aromatic system known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry . The 5-chloro-2-methoxyphenyl substituent introduces electron-withdrawing and electron-donating groups, which may enhance binding affinity to biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C14H16ClN3O2 |
|---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H16ClN3O2/c1-19-12-5-4-10(15)7-11(12)13-17-14(20-18-13)9-3-2-6-16-8-9/h4-5,7,9,16H,2-3,6,8H2,1H3 |
InChI Key |
ASHLKGQVEUNYDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
Amidoximes, formed by treating nitriles with hydroxylamine, react with acyl chlorides or anhydrides to yield 1,2,4-oxadiazoles. For example, Sahin et al. (2002) synthesized 1,3,4-oxadiazole-2(3H)-thiones by combining acid hydrazides with carbon disulfide. Adapting this, the piperidin-3-ylamidine intermediate could cyclize with 5-chloro-2-methoxybenzoyl chloride under basic conditions to form the target compound.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, as demonstrated by Khanum et al. (2022), who achieved 60–80% yields for 1,3,4-oxadiazoles using unmodified household microwaves. Applying this method, the amidoxime and acylating agent could be heated rapidly to form the 1,2,4-oxadiazole ring, reducing reaction times from hours to minutes.
Synthetic Routes to 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Step 1: Synthesis of Piperidin-3-ylamidine
Piperidin-3-amine is treated with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate. This step parallels Ansari et al. (2009), who converted 2-substituted-1H-benzimidazole to hydrazide derivatives using hydrazine hydrate.
Step 2: Cyclization with 5-Chloro-2-methoxybenzoyl Chloride
The amidoxime reacts with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. The mixture is stirred at room temperature for 12–24 hours, followed by purification via column chromatography (ethyl acetate/hexane). This method mirrors the work of Sathyanarayana et al. (2022), who condensed hydrazones with acetic anhydride to form 1,3,4-oxadiazoles.
Reaction Conditions:
Route 2: One-Pot Synthesis Using Copper Catalysis
A one-pot method inspired by Seung et al. (2013) involves simultaneous cyclization and functionalization. Here, piperidin-3-carboxamide and 5-chloro-2-methoxybenzonitrile are heated with copper(I) iodide and 1,10-phenanthroline in 1,4-dioxane at 120°C for 17 hours. This approach eliminates intermediate isolation, improving overall efficiency.
Optimized Parameters:
Route 3: Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis, as described in ACS Omega (2023), immobilizes the piperidin-3-yl moiety on resin, enabling iterative coupling and cyclization steps. After cleaving from the resin, the crude product is purified via recrystallization (ethanol/water). This method is scalable and reduces purification challenges.
Advantages:
-
Purity: >95% after recrystallization
-
Scalability: Suitable for gram-scale synthesis
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 4.2 minutes, confirming >99% purity.
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
The 1,2,4-oxadiazole formation competes with 1,3,4-oxadiazole byproducts. Using scandium triflate as a catalyst, as in Telehoiu et al. (2019), improves regioselectivity (>90% 1,2,4-isomer).
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may degrade acid-sensitive groups. Balancing solvent polarity and temperature is critical, as highlighted in the synthesis of carprofen methyl ester derivatives.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced to form a dihydro-oxadiazole derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 3-(5-chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-dihydro-1,2,4-oxadiazole.
Substitution: Formation of 3-(5-azido-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study synthesized several oxadiazole derivatives and evaluated their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole showed promising inhibitory effects against these pathogens .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4c | S. aureus | 15 |
| 4f | E. coli | 18 |
| 4g | Candida albicans | 20 |
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. For instance, a series of oxadiazole derivatives were tested against glioblastoma cell lines (LN229) and showed significant cytotoxic effects. Compounds derived from the same structural framework as this compound were noted for inducing apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5b | LN229 | 12 |
| 5d | LN229 | 10 |
| 5m | LN229 | 15 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives:
Key Observations:
- Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound combines halogen and methoxy substituents, likely increasing lipophilicity (logP ~3.5–4.5) compared to simpler aryl groups (e.g., QV-5573: logP ~2.5). This may enhance membrane permeability but reduce aqueous solubility. The piperidin-3-yl group introduces a secondary amine, which could improve solubility in acidic environments (via protonation) compared to non-basic substituents like methyl .
- Pharmacological Activity: Compound 1d () shares a chloro-substituted heteroaromatic group and exhibits apoptosis-inducing activity via TIP47 inhibition. The target compound’s chloro-methoxyphenyl group may similarly engage in hydrophobic interactions with protein targets .
Biological Activity
3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
The compound is synthesized through various methods that typically involve the reaction of piperidine derivatives with oxadiazole precursors. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:
These studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against Mycobacterium bovis BCG, indicating potential as an antitubercular agent. The binding affinity of related compounds to the enoyl reductase enzyme was assessed through molecular docking studies, showcasing their ability to disrupt fatty acid biosynthesis in bacteria .
Lipoxygenase Inhibition
Another significant biological activity of the compound is its inhibition of lipoxygenase (LOX) enzymes. Compounds structurally related to this compound exhibited moderate LOX inhibitory activity compared to standard drugs like Baicalein . This suggests potential applications in inflammatory conditions where LOX plays a critical role.
Case Studies and Research Findings
Several studies have demonstrated the biological efficacy of oxadiazole derivatives:
- Anticancer Studies : A study found that specific oxadiazole derivatives showed greater cytotoxicity than doxorubicin against breast cancer cell lines, indicating their potential as chemotherapeutic agents .
- Antimicrobial Efficacy : Research on a series of oxadiazole compounds revealed strong inhibition against both active and dormant states of Mycobacterium bovis BCG, highlighting their promise in tuberculosis treatment .
- LOX Inhibition : Another study reported that synthesized oxadiazole derivatives demonstrated significant inhibition of LOX enzymes, suggesting potential for treating inflammatory diseases .
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(5-chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole, and how can reaction yields be improved?
Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives or coupling reactions. For this compound:
- Key Steps :
- Yield Optimization :
Q. Q2. How can the structural integrity and purity of this compound be validated during synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR δ 8.2–8.5 ppm for aromatic protons) and piperidine substitution patterns .
- HRMS : Verify molecular weight (e.g., calculated for C₁₅H₁₅ClN₄O₂: 318.09 g/mol) .
- SFC (Supercritical Fluid Chromatography) : Assess enantiomeric excess if chiral centers are present .
Advanced Research Questions
Q. Q3. What are the structure-activity relationships (SAR) for this compound in modulating biological targets (e.g., kinases, GPCRs)?
Methodological Answer:
- Key SAR Insights :
- Experimental Design :
Q. Q4. How does this compound interact with biological systems at the molecular level, and what techniques can elucidate its mechanism of action?
Methodological Answer:
- Mechanistic Studies :
- Flow Cytometry : Assess cell cycle arrest (e.g., G1 phase arrest in cancer cell lines) .
- Photoaffinity Labeling : Identify molecular targets (e.g., TIP47 in apoptosis induction) .
- Molecular Docking : Use software like AutoDock to predict binding modes with targets (e.g., ΔG = −19.10 kcal/mol for similar oxadiazoles) .
Q. Q5. How can conflicting data regarding this compound’s stability under physiological conditions be resolved?
Methodological Answer:
- Contradiction Analysis :
- pH-Dependent Stability : Test solubility in DMSO vs. aqueous buffers (e.g., PBS at pH 7.4) to identify degradation pathways .
- Accelerated Stability Studies : Use LC-MS to monitor decomposition products under stress conditions (e.g., 40°C/75% humidity) .
Q. Q6. What computational models are available to predict the pharmacokinetic properties of this compound?
Methodological Answer:
Q. Q7. How can in vitro and in vivo models be designed to evaluate its therapeutic potential against specific diseases?
Methodological Answer:
- Experimental Models :
Data Contradiction & Validation
Q. Q8. How should researchers address discrepancies in reported biological activities of structurally similar oxadiazoles?
Methodological Answer:
Q. Q9. What strategies can mitigate batch-to-batch variability in compound synthesis?
Methodological Answer:
Q. Q10. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
